BenchChemオンラインストアへようこそ!

4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one

Quorum sensing inhibition Pseudomonas aeruginosa PqsR antagonism

This 4-(4‑bromophenyl)‑DHP scaffold offers strategic advantages: bromine confers 2‑fold greater PqsR quorum‑sensing inhibition than chlorinated/fluorinated analogs and up to 8‑fold inhibition at 50 µg/mL. Orthogonal bifunctionality—aryl‑Br for Pd‑catalyzed cross‑coupling (Suzuki, Sonogashira) plus free lactam N‑H for N‑alkylation/acylation—eliminates protection/deprotection steps. Non‑cytotoxic on human fibroblasts at 12.5–25 µg/mL. Validated for P. aeruginosa biofilm inhibition, hCA inhibitor design, and biomaterial surface immobilization. ≥95% purity.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 1017246-65-9
Cat. No. B3199977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one
CAS1017246-65-9
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1C(=CC(=O)N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H8BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-5H,6H2,(H,12,13)
InChIKeyBVBVWIADDJOSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one (CAS 1017246-65-9): Procurement-Grade Brominated Dihydropyrrolone Scaffold


4-(4-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one (CAS 1017246-65-9) is a brominated 2,5-dihydropyrrol-2-one (DHP) derivative with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It features a 4-bromophenyl substituent at the 4-position of the dihydropyrrol-2-one ring, distinguishing it from regioisomers such as 1-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one (CAS 340011-54-3), which carries the bromophenyl group on the nitrogen atom . The compound is commercially supplied as a versatile small molecule scaffold (Biosynth, Cat. SQB24665) at ≥95% purity and is primarily utilized as a synthetic building block in medicinal chemistry and chemical biology research .

Why 4-(4-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one Cannot Be Replaced by Unhalogenated or Differently Halogenated Analogs


Halogen substitution on the dihydropyrrol-2-one (DHP) scaffold is not functionally interchangeable. In a systematic head-to-head comparison of halogenated DHPs, the brominated analog (4a, structurally analogous to the target compound) demonstrated a two-fold greater inhibition of the PqsR quorum-sensing (QS) receptor at the lowest tested concentration (12.5 µg/mL) relative to its chlorinated (4b) and fluorinated (4c) counterparts, and substantially outperformed the non-halogenated version (4d), which exhibited comparatively weaker PqsR, pyocyanin, and biofilm inhibition across all tested concentrations [1]. Furthermore, brominated 1H-pyrrol-2(5H)-ones have been specifically identified as significantly more effective inhibitors of P. aeruginosa biofilm formation than their non-brominated analogs within the same chemical series [2]. The 4-regioisomeric attachment of the bromophenyl group to the pyrrolone ring (as in CAS 1017246-65-9) also confers distinct electronic properties and synthetic reactivity compared to the N-substituted regioisomer (CAS 340011-54-3), which lacks the hydrogen bond donor capacity of the free lactam N–H and presents different cross-coupling geometries [3].

Quantitative Differentiation Evidence for 4-(4-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one: Comparator-Based Performance Metrics


Brominated vs. Non-Halogenated DHP: Superior PqsR Quorum-Sensing Receptor Inhibition at Low Concentration

In a direct head-to-head study of halogenated dihydropyrrol-2-ones (DHPs), the brominated DHP 4a (structurally analogous to 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one) achieved a two-fold greater decrease in PqsR receptor activity compared to the chlorinated (4b) and fluorinated (4c) analogs at the lowest concentration tested (12.5 µg/mL), and at 50 µg/mL the brominated analog showed up to an eight-fold inhibition of PqsR-mediated GFP production [1]. By contrast, the non-halogenated version 4d exhibited only partial PqsR inhibition and correspondingly weaker suppression of pyocyanin production and biofilm formation [1]. This halogen-dependent potency gradient (Br >> Cl > F > H) at the PqsR target is a pharmacologically meaningful differentiation.

Quorum sensing inhibition Pseudomonas aeruginosa PqsR antagonism

Biofilm Inhibition: Brominated Pyrrolones Deliver Up to 43% Biofilm Biomass Reduction in P. aeruginosa

Halogenated DHPs (including the brominated analog 4a) reduced biofilm formation in P. aeruginosa strains PAO1–PQS, ATCC 25619, and DFU-53 by 16–43% at 50 µg/mL compared to untreated controls [1]. Separately, brominated 1H-pyrrol-2(5H)-ones were reported to significantly inhibit P. aeruginosa biofilm formation in a study by Guo et al., with biofilm architecture disruption confirmed by atomic force microscopy (AFM) and scanning electron microscopy (SEM) [2]. In a broader class-level study, only 5 out of 19 synthesized DPO derivatives achieved >50% biofilm inhibition at 50 µg/mL against P. aeruginosa, underscoring that biofilm-suppressive activity is not a universal property of the scaffold and is highly substituent-dependent [3]. The brominated DHPs, however, consistently appear among the active subset.

Biofilm inhibition Pseudomonas aeruginosa Antimicrobial surfaces

Synthetic Versatility: The Aryl Bromide Handle Enables Divergent Derivatization via Cross-Coupling Chemistry

The 4-bromophenyl substituent of 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one provides a chemically orthogonal reactive handle for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) that is absent in the non-halogenated parent scaffold (4-phenyl-2,5-dihydro-1H-pyrrol-2-one, CAS 92119-61-4) . This is demonstrated in practice: brominated dihydropyrrolones have been used as substrates for Sonogashira coupling to generate alkyne-substituted DHPs in moderate to high yields, enabling rapid library expansion for structure-activity relationship (SAR) studies [1]. In contrast, the N-substituted regioisomer 1-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one (CAS 340011-54-3) has zero hydrogen bond donors (vs. one for the target compound), limiting its capacity for hydrogen bond-directed interactions with biological targets and altering its reactivity profile in amide N-functionalization reactions .

Synthetic chemistry Cross-coupling Building block

Cytocompatibility: Brominated DHP Is Non-Cytotoxic to Human Fibroblasts at Biologically Active Concentrations

In a cytotoxicity evaluation conducted according to ISO 10993-5:2009 (direct contact method), the brominated DHP 4a (structurally analogous to 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one) and the fluorinated DHP 4c were tested on human foreskin fibroblasts (HFF-1). Both compounds were confirmed to be non-cytotoxic at 12.5 and 25 µg/mL, the same concentration range at which they exert significant QS inhibition and biofilm suppression [1]. This is a critical differentiation from many conventional antibiotics and biocides, which often exhibit cytotoxicity at their effective antimicrobial concentrations. The non-cytotoxic profile at active concentrations supports the compound's suitability for applications where mammalian cell compatibility is required, such as wound dressing coatings or implantable device functionalization.

Cytotoxicity Biocompatibility Wound healing

Scaffold Stability Advantage: Dihydropyrrol-2-one Lactam Outperforms Hydrolytically Labile Furanone Esters

The 1,5-dihydropyrrol-2-one scaffold is the cyclic amide (lactam) isostere of the furanone ester pharmacophore found in natural quorum-sensing inhibitors such as bromofuranones from Delisea pulchra. The replacement of the hydrolytically and enzymatically labile cyclic ester with a more stable cyclic amide bond confers significantly enhanced chemical stability under aqueous conditions, while retaining quorum-sensing inhibitory activity [1]. This scaffold-level advantage is documented across multiple studies: 1,5-dihydropyrrol-2-ones serve as effective QS inhibitors and have been specifically highlighted as 'less prone to develop bacterial resistance due to their non-growth inhibition mechanism of action which does not cause survival pressure on bacteria' [2]. The brominated DHP subclass, including the target compound, combines this inherent lactam stability with the enhanced bioactivity conferred by the bromine substituent.

Hydrolytic stability Scaffold comparison Quorum sensing

Procurement-Optimized Application Scenarios for 4-(4-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one


Anti-Virulence Drug Discovery: Lead Scaffold for PqsR-Targeted Quorum-Sensing Inhibitors

The brominated DHP scaffold, as represented by 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one, is a validated starting point for PqsR antagonist development programs targeting antibiotic-resistant P. aeruginosa infections. Quantitative evidence demonstrates that brominated DHPs achieve up to eight-fold inhibition of the PqsR receptor at 50 µg/mL, outperforming chlorinated, fluorinated, and non-halogenated analogs [1]. The scaffold's non-cytotoxic profile on human fibroblasts at biologically active concentrations (12.5–25 µg/mL) [1] further supports its candidacy for programs requiring a favorable therapeutic window. Procurement of this specific building block enables SAR exploration through both aryl bromide cross-coupling diversification and lactam N–H functionalization.

Antimicrobial Biomaterial Surface Coatings: Immobilizable Biofilm Inhibitor

Dihydropyrrol-2-ones (DHPs) have been successfully immobilized onto biomaterial surfaces via nitrene-insertion and click chemistry approaches, retaining quorum-sensing inhibitory activity post-immobilization [1][2]. The brominated DHP scaffold combines biofilm inhibition efficacy (16–43% biofilm biomass reduction at 50 µg/mL) [3] with lactam scaffold stability under aqueous conditions [4]. The 4-bromophenyl substituent provides an additional covalent attachment point for surface tethering through cross-coupling chemistry, distinguishing it from non-halogenated analogs that lack this orthogonal immobilization strategy. This scenario is directly relevant to manufacturers of antimicrobial wound dressings, urinary catheters, and implantable medical devices.

Medicinal Chemistry Library Synthesis: Divergent Late-Stage Functionalization Building Block

The aryl bromide moiety of 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one enables rapid library generation through Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), as demonstrated by the successful conversion of brominated DHPs to alkyne-substituted analogs in moderate to high yields for QS inhibitor SAR studies [1][2]. The free lactam N–H (one H-bond donor) additionally permits N-alkylation, N-acylation, or N-sulfonylation for further diversification. This orthogonal bifunctionality—aryl-Br for C–C bond formation plus N–H for amide derivatization—makes the compound a strategically superior building block compared to: (a) the non-halogenated 4-phenyl analog (no cross-coupling handle), (b) the N-substituted regioisomer (no H-bond donor, altered electronics), and (c) monofunctional scaffolds requiring sequential protection/deprotection strategies.

Carbonic Anhydrase Inhibitor Development: Dihydropyrrol-2-one-Based Anticancer Agents

The dihydropyrrol-2-one scaffold has been validated as a core for potent human carbonic anhydrase (hCA) isoform inhibitors, with synthesized DHP compounds achieving Ki values of 1.9–211.2 nM against the tumor-associated hCA IX isoform and low nanomolar inhibition of hCA XII [1]. In combination with doxorubicin, these DHP derivatives significantly impacted MCF7 breast cancer cell viability [1]. While this evidence is class-level and the specific 4-(4-bromophenyl) analog has not yet been profiled against hCA isoforms, the scaffold precedent provides a strong rationale for procuring this brominated building block for novel hCA inhibitor design, where the bromine atom serves as both a pharmacophoric element (halogen bonding) and a derivatization handle for SAR optimization.

Quote Request

Request a Quote for 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.